Dihydrobromure de méthimépip

Vue d'ensemble

Description

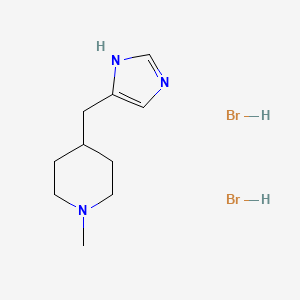

Le méthimépip est un composé organique synthétique connu pour son rôle d'agoniste hautement sélectif du récepteur H3 de l'histamine . Il s'agit du dérivé N-méthyl de l'immepip et porte le nom IUPAC de 4-(1H-imidazol-4-ylméthyl)-1-méthylpipéridine . Le méthimépip est principalement utilisé dans la recherche scientifique pour étudier le récepteur H3 de l'histamine, qui est impliqué dans divers processus physiologiques, notamment la neurotransmission, la régulation du sommeil-éveil et les fonctions cognitives .

Applications De Recherche Scientifique

Methimepip has several scientific research applications, including:

Mécanisme D'action

Target of Action

Methimepip dihydrobromide is a histamine agonist that is highly selective for the H3 subtype . The H3 receptor is a G-protein-coupled receptor (GPCR) that modulates the release of various neurotransmitters, including histamine itself, in the central and peripheral nervous system .

Mode of Action

As an agonist , Methimepip dihydrobromide binds to the H3 receptor, mimicking the action of histamine . This binding triggers a series of intracellular events, leading to the activation or inhibition of various signaling pathways .

Biochemical Pathways

The H3 receptor is involved in various biochemical pathways. Its activation can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological processes . This can affect various downstream effects, such as the release of neurotransmitters .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The activation of H3 receptors by Methimepip dihydrobromide can lead to various molecular and cellular effects. For example, it can potently inhibit electrically evoked contractions of the guinea pig ileum . This suggests that it may have effects on smooth muscle contraction and gastrointestinal motility .

Action Environment

The action, efficacy, and stability of Methimepip dihydrobromide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Furthermore, the presence of other substances, such as other drugs or biological molecules, can also influence its action and efficacy .

Analyse Biochimique

Biochemical Properties

Methimepip dihydrobromide plays a significant role in biochemical reactions by interacting with histamine H3 receptors. These receptors are primarily found in the central nervous system and are involved in modulating the release of various neurotransmitters, including histamine, dopamine, and acetylcholine. Methimepip dihydrobromide binds to these receptors with high affinity, leading to the inhibition of neurotransmitter release. This interaction is crucial for understanding the regulatory mechanisms of neurotransmission and the potential therapeutic applications of histamine H3 receptor agonists .

Cellular Effects

Methimepip dihydrobromide exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the release of neurotransmitters. This modulation can affect gene expression and cellular metabolism, leading to changes in cell function. For example, studies have shown that methimepip dihydrobromide can reduce the coupling of fast excitatory postsynaptic field potentials to population spikes in dentate gyrus granule cells, indicating its role in synaptic plasticity and long-term potentiation .

Molecular Mechanism

The molecular mechanism of methimepip dihydrobromide involves its binding to histamine H3 receptors. Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels. This results in the inhibition of neurotransmitter release from presynaptic neurons. Additionally, methimepip dihydrobromide can modulate ion channel activity and influence intracellular calcium levels, further affecting cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methimepip dihydrobromide can change over time. The compound is relatively stable when stored under appropriate conditions, such as at -20°C. Its activity may degrade over extended periods or under suboptimal storage conditions. Long-term studies have shown that methimepip dihydrobromide can have sustained effects on cellular function, including prolonged inhibition of neurotransmitter release and modulation of synaptic plasticity .

Dosage Effects in Animal Models

The effects of methimepip dihydrobromide vary with different dosages in animal models. At low doses, it can selectively activate histamine H3 receptors without causing significant adverse effects. At higher doses, methimepip dihydrobromide may lead to toxic effects, including alterations in cardiovascular function and central nervous system depression. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

Methimepip dihydrobromide is involved in various metabolic pathways, primarily through its interaction with histamine H3 receptors. The compound can influence the metabolism of neurotransmitters by modulating their release and reuptake. Additionally, methimepip dihydrobromide may affect the activity of enzymes involved in histamine synthesis and degradation, further impacting metabolic flux and metabolite levels .

Transport and Distribution

Methimepip dihydrobromide is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on histamine H3 receptors. The compound’s distribution is influenced by its lipophilicity and affinity for histamine receptors, which determine its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of methimepip dihydrobromide is primarily within the presynaptic terminals of neurons, where histamine H3 receptors are abundant. The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing methimepip dihydrobromide to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le méthimépip peut être synthétisé par un processus en plusieurs étapes à partir de précurseurs disponibles dans le commerce. La synthèse implique généralement les étapes suivantes :

Formation du cycle imidazole : Le cycle imidazole est formé par une réaction de cyclisation impliquant un précurseur approprié.

Alkylation : Le cycle imidazole est ensuite alkylé avec un dérivé de la pipéridine pour former le produit souhaité.

N-méthylation : La dernière étape implique la N-méthylation du cycle pipéridine pour obtenir le méthimépip.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du méthimépip ne soient pas largement documentées, l'approche générale consisterait à adapter le processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à grande échelle pour produire du méthimépip en grande quantité.

Analyse Des Réactions Chimiques

Types de réactions

Le méthimépip subit diverses réactions chimiques, notamment :

Oxydation : Le méthimépip peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les cycles imidazole ou pipéridine.

Substitution : Le méthimépip peut subir des réactions de substitution, en particulier au niveau du cycle imidazole, pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines dans des conditions basiques ou acides.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes d'imidazole, tandis que la réduction peut produire divers dérivés réduits du méthimépip .

Applications de la recherche scientifique

Le méthimépip a plusieurs applications de recherche scientifique, notamment :

Études comportementales : Le méthimépip est utilisé dans des études comportementales pour évaluer ses effets sur l'anxiété, la cognition et d'autres paramètres comportementaux chez les modèles animaux.

Mécanisme d'action

Le méthimépip exerce ses effets en se liant sélectivement et en activant les récepteurs H3 de l'histamine. Ces récepteurs sont des récepteurs couplés aux protéines G qui modulent la libération de divers neurotransmetteurs, notamment l'histamine, l'acétylcholine et la dopamine . En activant ces récepteurs, le méthimépip peut influencer la neurotransmission et divers processus physiologiques régulés par les récepteurs H3 de l'histamine .

Comparaison Avec Des Composés Similaires

Composés similaires

Immepip : Le composé parent du méthimépip, également un agoniste du récepteur H3 de l'histamine.

Thioperamide : Un antagoniste du récepteur H3 de l'histamine utilisé dans la recherche.

Clobenpropit : Un autre antagoniste du récepteur H3 de l'histamine avec une forte affinité.

Unicité du méthimépip

Le méthimépip est unique en raison de sa haute sélectivité et de sa puissance en tant qu'agoniste du récepteur H3 de l'histamine. Cela en fait un outil précieux pour étudier les fonctions spécifiques et les propriétés pharmacologiques des récepteurs H3 de l'histamine sans effets hors cible significatifs .

Propriétés

Numéro CAS |

151070-80-3 |

|---|---|

Formule moléculaire |

C10H17N3 |

Poids moléculaire |

179.26 g/mol |

Nom IUPAC |

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine |

InChI |

InChI=1S/C10H17N3/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10/h7-9H,2-6H2,1H3,(H,11,12) |

Clé InChI |

KIAVPENCSGKVQP-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)CC2=CN=CN2.Br.Br |

SMILES canonique |

CN1CCC(CC1)CC2=CN=CN2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Methimepip dihydrobromide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.